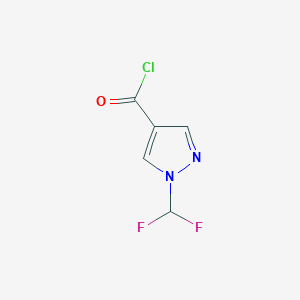

1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride

Description

Properties

IUPAC Name |

1-(difluoromethyl)pyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2O/c6-4(11)3-1-9-10(2-3)5(7)8/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYZVMOPKZJPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride CAS number

An In-Depth Technical Guide to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Structure and Significance

While the query specified 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride, extensive chemical database searches consistently identify the commercially significant and widely researched compound as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride , bearing the CAS Number 141573-96-8 . This guide will focus on this well-documented molecule, a critical building block in modern agrochemicals and pharmaceuticals.

The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases. The introduction of a difluoromethyl (-CF₂H) group into such scaffolds is a strategic choice in drug design. This group enhances metabolic stability, lipophilicity, and receptor binding affinity, often leading to improved biological activity. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is a prime example of this molecular design, serving as a key intermediate in the synthesis of a new class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). Its acyl chloride functionality provides a reactive handle for constructing complex amide derivatives.

This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific literature and field-proven insights.

Physicochemical and Structural Properties

The unique arrangement of a pyrazole core, a difluoromethyl group, and a reactive carbonyl chloride moiety defines the compound's utility. The electron-withdrawing nature of the difluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

| Property | Value | Source(s) |

| CAS Number | 141573-96-8 | |

| Molecular Formula | C₆H₅ClF₂N₂O | |

| Molecular Weight | 194.57 g/mol | |

| Density | 1.52 g/cm³ | |

| Boiling Point | 276.4°C at 760 mmHg | |

| InChI Key | MZGPCLIDFPCPTI-UHFFFAOYSA-N |

Synthesis and Mechanism

The primary and most common industrial synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor.

Precursor Synthesis: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)

The synthesis of the crucial precursor, DFPA (CAS No. 176969-34-9), has been a subject of extensive research. A widely adopted method, originally reported by Monsanto and optimized by others, involves a multi-step sequence starting from ethyl difluoroacetoacetate.

A generalized workflow for DFPA synthesis is outlined below:

Caption: Generalized synthetic workflow for DFPA.

Final Chlorination Step: A Detailed Protocol

The conversion of DFPA to the target acyl chloride is typically achieved using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Reaction: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid + SOCl₂ → 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride + SO₂ + HCl

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): A highly effective chlorinating agent for carboxylic acids. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.

-

N,N-Dimethylformamide (DMF) (Catalyst): DMF acts as a catalyst by reacting with thionyl chloride to form a reactive Vilsmeier-Haack intermediate, [(CH₃)₂N=CHCl]⁺Cl⁻. This intermediate is a more potent acylating agent than SOCl₂ itself, accelerating the conversion of the carboxylic acid to the acyl chloride. Limiting DMF to catalytic amounts (e.g., 0.5–1% v/v) is crucial to prevent the formation of dimethylcarbamoyl chloride byproducts.

Experimental Protocol:

-

Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 2-3 drops).

-

Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by TLC or ¹H NMR. The reaction is usually complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (distillation).

-

Purification: The resulting crude product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.

Caption: Step-by-step chlorination workflow.

Reactivity and Applications in Synthesis

The primary utility of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride lies in its role as an electrophile for nucleophilic acyl substitution reactions. It readily reacts with a variety of nucleophiles, most notably amines, to form stable amide bonds.

Synthesis of SDHI Fungicides

This reactivity is harnessed in the synthesis of potent fungicides like Fluxapyroxad, Bixafen, and Pydiflumetofen. These molecules function by inhibiting the succinate dehydrogenase enzyme, a critical component of the mitochondrial respiratory chain in fungi, thereby disrupting cellular energy production and leading to fungal cell death.

The core reaction is the amidation of the pyrazole-4-carbonyl chloride with a specific aniline derivative.

Caption: General amidation reaction for SDHI synthesis.

This reaction is fundamental to creating a diverse library of pyrazole-4-carboxamides for screening as potential agrochemical and pharmaceutical agents.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound requires careful handling to avoid exposure and ensure stability.

Hazard Identification:

-

GHS Pictograms: GHS07 (Exclamation Mark).

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with appropriate cartridges.

-

General Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Storage:

-

Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture ingress, which can hydrolyze the acyl chloride. Recommended storage temperature is often between 0-8°C.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and moisture.

Conclusion

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is a high-value, reactive intermediate whose importance is firmly established in the agrochemical industry. Its synthesis, while straightforward, requires careful control of conditions and adherence to strict safety protocols. The strategic incorporation of the difluoromethyl group exemplifies a modern approach to molecular design, leading to the development of highly effective SDHI fungicides. For researchers in drug discovery and process chemistry, a thorough understanding of this compound's properties and reactivity is essential for leveraging its potential in the creation of novel bioactive molecules.

References

-

European Chemicals Agency (ECHA). (n.d.). 1H-Pyrazole-4-carbonyl chloride, 3-(difluoromethyl) - Registration Dossier. ECHA. Retrieved from [Link]

-

Chemsrc. (2025, September 12). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. Chemsrc. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. Retrieved from [Link]

-

Angene Chemical. (2025, December 21). Safety Data Sheet. Angene Chemical. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Retrieved from [Link]

- European Patent Office. (2022).

physicochemical properties of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride

An In-depth Technical Guide to 1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride

Foreword

As a key building block in modern synthetic chemistry, this compound holds significant importance, particularly in the development of next-generation agrochemicals and pharmaceuticals. The unique combination of the pyrazole core, a privileged scaffold in drug discovery, with a difluoromethyl group and a reactive carbonyl chloride moiety, imparts desirable physicochemical and biological properties to its derivatives. This guide offers a comprehensive overview of its core characteristics, intended for researchers, chemists, and professionals in the fields of drug development and crop protection.

Chemical Identity and Molecular Architecture

This compound is a fluorinated heterocyclic compound. The presence of the difluoromethyl group is critical, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

The structure consists of a central 1-methylpyrazole ring, substituted at the 3-position with a difluoromethyl (-CHF₂) group and at the 4-position with a carbonyl chloride (-COCl) group. The electron-withdrawing nature of the difluoromethyl group significantly influences the reactivity of the adjacent carbonyl chloride.[3]

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical state and solubility parameters are crucial for handling, formulation, and reaction setup. Below is a summary of its key properties.

| Property | Value | Source |

| Appearance | White to off-white powder/solid | [6] |

| Molecular Weight | 194.56 g/mol | [1][3] |

| Density | ~1.52 g/cm³ | [3] |

| Melting Point | Not consistently reported; precursor acid melts at 202 °C | [6] |

| Boiling Point | Data not available; likely decomposes | N/A |

| Solubility | Reacts with water and alcohols; soluble in many organic solvents | General knowledge of acid chlorides |

Synthesis, Reactivity, and Mechanism of Action

Synthetic Pathway

The most common laboratory and industrial synthesis involves the chlorination of its corresponding carboxylic acid precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[3] Thionyl chloride (SOCl₂) is a standard reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction via the Vilsmeier intermediate.

Protocol: Synthesis from Carboxylic Acid Precursor

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

-

Solvent & Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq), which also acts as the solvent.

-

Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops). The rationale for using DMF is to form the electrophilic Vilsmeier reagent, which is more reactive than thionyl chloride itself, thereby accelerating the conversion.

-

Reaction: Heat the mixture to reflux (approx. 76 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction is typically complete within 2-4 hours.

-

Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude this compound is often used directly in the next step without further purification due to its reactivity.

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The carbonyl chloride group is a highly reactive electrophile, making this compound an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[7]

-

With Amines: Forms amides. This is the most critical reaction for its application, leading to the synthesis of bioactive carboxamides.[7]

-

With Alcohols: Forms esters.

-

With Water: Hydrolyzes back to the parent carboxylic acid. This necessitates handling the compound under anhydrous conditions.

This reactivity is central to its role as an intermediate. For instance, its reaction with specific anilines is the final key step in synthesizing a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[7]

Mechanism of Action (of its Derivatives)

While the carbonyl chloride itself is an intermediate, its derivatives, particularly the carboxamides, are potent fungicides. They function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[3][7] This inhibition blocks cellular respiration and energy production, ultimately leading to fungal cell death.[7]

Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques are employed.

Protocol: NMR Spectroscopy for Structural Verification

-

Sample Preparation: Due to its reactivity with moisture, the sample must be prepared in a dry NMR tube under an inert atmosphere (e.g., in a glovebox). Use a deuterated aprotic solvent like chloroform-d (CDCl₃).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show:

-

A singlet for the methyl protons (-CH₃) around 3.9 ppm.

-

A triplet for the proton of the difluoromethyl group (-CHF₂) due to coupling with the two fluorine atoms, typically in the range of 6.8-7.2 ppm.

-

A singlet for the pyrazole ring proton.

-

-

¹⁹F NMR Spectroscopy: The fluorine NMR will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all unique carbon atoms, including the carbonyl carbon, the carbons of the pyrazole ring, the methyl carbon, and the difluoromethyl carbon (which will appear as a triplet due to C-F coupling).

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires strict safety protocols.

-

Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8][10]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).[10]

-

Eye Protection: Use tightly fitting safety goggles and a face shield.[10]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[10]

-

Respiratory Protection: Use in a well-ventilated fume hood. If exposure limits may be exceeded, a full-face respirator is necessary.[11]

Storage: Store in a cool, dry, and well-ventilated place.[10] The container must be kept tightly closed to prevent hydrolysis from atmospheric moisture. Store away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[11]

Caption: Standard safety workflow for handling reactive acid chlorides.

Applications in Research and Development

The primary application of this compound is as a high-value intermediate in the synthesis of agrochemicals.

-

Fungicides: It is a crucial building block for several modern SDHI fungicides, including Fluxapyroxad and Pydiflumetofen .[4][12] These compounds are vital for controlling a broad spectrum of fungal diseases in major crops.[13]

-

Drug Discovery: The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for various conditions, including cancer and inflammatory diseases.[14][15] The unique electronic properties conferred by the difluoromethyl group make derivatives of this compound attractive for screening in drug discovery programs.[14] The amide functionality, easily introduced from the carbonyl chloride, is present in approximately 25% of all pharmaceuticals, highlighting the synthetic utility of this reagent.[16]

Conclusion

This compound is a versatile and reactive intermediate whose importance is firmly established in the agrochemical industry and growing in pharmaceutical research. Its synthesis from the corresponding carboxylic acid is straightforward, but its handling requires stringent safety measures due to its reactivity and hazardous nature. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is paramount for its effective and safe utilization in the synthesis of novel, high-performance molecules.

References

- Benchchem. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

- EvitaChem. (n.d.). Buy 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (EVT-3162509).

- Apollo Scientific. (2022, May 16). 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride Safety Data Sheet.

- ChemicalBook. (2022, December 31). Chemical Safety Data Sheet MSDS / SDS - 1-(difluoromethyl)-1H-pyrazole.

- Fisher Scientific. (2025, December 18). Pyrazole Safety Data Sheet.

- Biosynth. (2021, May 18). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.

-

PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. Retrieved from [Link]

-

ECHA. (n.d.). 1H-Pyrazole-4-carbonyl chloride, 3-(difluoromethyl)-1-methyl- Registration Dossier. Retrieved from [Link]

- Google Patents. (n.d.). CN117304112A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Chemsrc. (2025, September 12). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. Retrieved from [Link]

-

Capot Chemical. (2012, November 24). MSDS of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

- Ochi, N. (2018, November 19). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Organic Process Research & Development.

- Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- ResearchGate. (2025, May). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition.

- Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.

- Chemistry & Biology Interface. (2018). Synthesis and Biological Evaluation of Novel 3-(Difluoromethyl)

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echa.europa.eu [echa.europa.eu]

- 3. benchchem.com [benchchem.com]

- 4. 1H-Pyrazole-4-carbonyl chloride, 3-(difluoromethyl)-1-methyl- | 141573-96-8 [chemicalbook.com]

- 5. anaxlab.com [anaxlab.com]

- 6. biosynth.com [biosynth.com]

- 7. Buy 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (EVT-3162509) | 141573-96-8 [evitachem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. capotchem.com [capotchem.com]

- 12. CAS#:141573-96-8 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Chemsrc [chemsrc.com]

- 13. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cbijournal.com [cbijournal.com]

1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride structural analysis

An In-Depth Technical Guide to the Structural Analysis of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride

Introduction: The Significance of a Key Building Block

This compound is a highly reactive and synthetically valuable intermediate. Its structure, featuring a pyrazole core, a difluoromethyl group, and an acyl chloride moiety, makes it a critical precursor in the synthesis of advanced agrochemicals and pharmaceuticals.[1][2] Notably, it is a key building block for a modern class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), which are vital for crop protection.[3] The difluoromethyl group, in particular, is known to enhance the biological efficacy and metabolic stability of the final active ingredients.[2]

Given its role as a high-purity intermediate, a rigorous and multi-faceted approach to its structural analysis is not merely a quality control measure but a fundamental necessity to ensure the efficacy and safety of the final products. This guide provides a comprehensive technical overview of the essential analytical methodologies for the definitive structural elucidation of this compound, grounded in field-proven insights and protocols. We will explore the causality behind experimental choices and detail the self-validating systems required for confident characterization.

Synthetic Context: From Carboxylic Acid to Acyl Chloride

The most common and direct laboratory and industrial synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.[1] This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1] The DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack intermediate with thionyl chloride, which enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic acyl substitution.[1]

Caption: Synthetic pathway from carboxylic acid to acyl chloride.

Core Structural Elucidation: A Multi-Technique Approach

No single analytical technique is sufficient for the unambiguous structural confirmation of this compound. A synergistic approach combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential. This integrated workflow provides orthogonal data points that, when combined, create a definitive structural fingerprint.

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon skeleton, proton environments, and the crucial difluoromethyl group.

A. Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, providing clear evidence for the key structural motifs.

-

Pyrazole Ring Protons: The pyrazole ring will exhibit two distinct singlets for the protons at the C3 and C5 positions (or a single proton depending on the specific isomer). For 1-(difluoromethyl)-1H-pyrazole, we expect signals for H3 and H5.

-

Difluoromethyl Proton (-CHF₂): This is the most diagnostic signal. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms (J-coupling). The chemical shift will be significantly downfield due to the electron-withdrawing effect of the two fluorine atoms and the pyrazole ring.[4]

B. Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

Carbonyl Carbon (-COCl): The acyl chloride carbonyl carbon is highly deshielded and will appear far downfield, typically in the 160-180 ppm range.

-

Pyrazole Ring Carbons: The carbons of the pyrazole ring will have distinct chemical shifts.[5][6]

-

Difluoromethyl Carbon (-CHF₂): This carbon signal is also highly characteristic. It will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).[7]

C. Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Given the presence of the difluoromethyl group, ¹⁹F NMR is indispensable. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making this technique highly sensitive.[8]

-

Difluoromethyl Group (-CHF₂): The two fluorine atoms are chemically equivalent and will produce a single signal. This signal will be split into a doublet due to coupling with the single proton on the same carbon (²JHF). The chemical shift is highly sensitive to the electronic environment.[7][9]

| NMR Data Summary | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Functional Group | Approx. δ (ppm) | Approx. δ (ppm) | Approx. δ (ppm) |

| Pyrazole H3/H5 | 7.5 - 8.5 (s) | 130 - 150 | N/A |

| Pyrazole C4 | N/A | 110 - 125 | N/A |

| -COCl | N/A | 160 - 170 | N/A |

| -CHF₂ | 6.8 - 7.8 (t) | 110 - 120 (t) | -90 to -130 (d) |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice as the compound is typically soluble in it and its residual peak is well-separated from the signals of interest. Ensure the solvent is anhydrous, as the acyl chloride is highly moisture-sensitive.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and the quaternary nature of some carbons.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. A fluorine-containing reference standard (e.g., CFCl₃, defined as 0 ppm) is typically used for chemical shift calibration.[8]

-

Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying key functional groups based on their characteristic vibrational frequencies. For this molecule, it provides definitive evidence of the acyl chloride moiety.

-

C=O Stretch (Acyl Chloride): The most prominent and diagnostic peak will be the carbonyl stretch. Due to the strong electron-withdrawing inductive effect of the chlorine atom, this bond is strengthened, causing its stretching frequency to be significantly higher than that of ketones or carboxylic acids. It typically appears in the range of 1750-1810 cm⁻¹.[10][11] The presence of a strong absorption band in this region is compelling evidence for the acyl chloride group.

-

C-F Stretch: Strong absorption bands corresponding to the carbon-fluorine bond stretches are expected, typically in the 1000-1300 cm⁻¹ region.

-

Pyrazole Ring Vibrations: A series of bands related to C=N and C=C stretching within the aromatic pyrazole ring will be visible, usually between 1400-1600 cm⁻¹.

| Characteristic IR Absorption Bands | |

| Vibrational Mode | Approx. Wavenumber (cm⁻¹) |

| C=O Stretch (Acyl Chloride) | 1750 - 1810 (Strong, Sharp) |

| C=N / C=C Stretch (Aromatic) | 1400 - 1600 (Medium) |

| C-F Stretch | 1000 - 1300 (Strong) |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a high-quality result.

-

Data Analysis: The resulting spectrum should be automatically background-corrected. Identify the key absorption bands and compare them to reference values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.

-

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show the molecular ion peak. A key feature will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will exhibit two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.[12]

-

Key Fragmentation Pathway: A common and often dominant fragmentation pathway for acyl chlorides is the loss of the chlorine radical (•Cl) to form a highly stable acylium ion [M-Cl]⁺. This fragment will often be the base peak (the most intense peak) in the spectrum.[12] Further fragmentation of the pyrazole ring can also occur.[13][14]

| Expected Mass Spectrometry Fragments | |

| Fragment | Description |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the characteristic 3:1 isotopic pattern for chlorine. |

| [M-Cl]⁺ | Acylium ion, formed by the loss of a chlorine radical. Often the base peak. |

| Other Fragments | Resulting from cleavage of the pyrazole ring or loss of the CHF₂ group. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program designed to elute the compound of interest as a sharp peak.

-

MS Detection: As the compound elutes from the GC column, it enters the MS ion source. Acquire mass spectra across a suitable mass range (e.g., m/z 40-300).

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound. Identify the molecular ion cluster and the major fragment ions to confirm the structure.

Handling, Storage, and Safety Imperatives

The high reactivity of the acyl chloride functional group necessitates stringent handling and storage protocols.

-

Moisture Sensitivity: Acyl chlorides react violently with water and alcohols, hydrolyzing to the corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[15][16] All handling must be performed under anhydrous conditions, preferably in a certified chemical fume hood and under an inert atmosphere (e.g., nitrogen or argon).[17]

-

Storage: The compound should be stored in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[17][18] For long-term storage, flushing the container with an inert gas is recommended.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., butyl rubber).[17]

Conclusion

The structural analysis of this compound is a clear-cut process when a logical, multi-technique approach is employed. The characteristic triplet in ¹H NMR and ¹³C NMR, coupled with the doublet in ¹⁹F NMR, provides undeniable evidence of the -CHF₂ group. The high-frequency C=O stretch in the IR spectrum confirms the acyl chloride functionality, and the specific molecular weight and chlorine isotopic pattern in the mass spectrum validate the overall composition. By integrating these orthogonal analytical techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this vital chemical intermediate, thereby safeguarding the integrity of their synthetic endeavors.

References

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.

- BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. BenchChem.

- BenchChem. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8. BenchChem.

- Racz, F., Perez-Trujillo, M., Elguero, J., & Esteban-Gomez, D. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 429-433.

-

Wikipedia. (n.d.). Acyl chloride. Wikipedia. Available from: [Link]

-

Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available from: [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis: Acyl Chlorides. University of Calgary. Available from: [Link]

-

Wikipedia. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available from: [Link]

-

Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. Available from: [Link]

-

Santos, I. C., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Al-Shamary, R. K. (2013). Synthesis, Characterization and Antimicrobial Activity of Some New Tellurated Pyrazole Derivatives. ResearchGate. Available from: [Link]

-

Runliqing. (n.d.). [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides. Runliqing. Available from: [Link]

-

Zare, K., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(94), 52290-52297. Available from: [Link]

- Google Patents. (2023). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.

-

Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp. Available from: [Link]

-

El-Emary, T. I., & El-Adasy, A. A. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available from: [Link]

-

Al-Hilfi, J. A., et al. (2018). 1 H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. ResearchGate. Available from: [Link]

-

Al-Bayati, R. H., & Al-Azzawi, L. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

- Google Patents. (2020). CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.

-

Jiangsu Herun Pharma Co Ltd. (2016). Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Eureka. Available from: [Link]

-

Al-Bayati, R. H., et al. (2011). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 849-863. Available from: [Link]

-

Katon, J. E., & Bentley, F. F. (1967). The infrared spectra and vibrational assignments of the acetyl halides. Journal of the Chemical Society B: Physical Organic, 6, 689-693. Available from: [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. NJ.gov. Available from: [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. WCU.edu. Available from: [Link]

-

Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation - Electronic Supporting Information. RSC.org. Available from: [Link]

-

Gouverneur, V., et al. (2014). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate. Available from: [Link]

-

Ni, C., & Hu, J. (2021). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, 60(28), 15222-15243. Available from: [Link]

-

Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Sciencemadness.org. Available from: [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Chemos.de. Available from: [Link]

-

PubChem. (n.d.). 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride. National Center for Biotechnology Information. Available from: [Link]

-

Nomiya, R., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10447-10457. Available from: [Link]

-

Baldwin, J. E., & Fenoglio, D. J. (1966). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. The Journal of Physical Chemistry, 70(1), 227-231. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (EVT-3162509) | 141573-96-8 [evitachem.com]

- 3. thieme.de [thieme.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Acyl chloride - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

- 16. nj.gov [nj.gov]

- 17. wcu.edu [wcu.edu]

- 18. chemos.de [chemos.de]

synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride from carboxylic acid

An In-depth Technical Guide to the Synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride

Introduction: The Strategic Importance of a Core Building Block

In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold has emerged as a privileged structure, integral to a multitude of highly active compounds.[1][2] Among its many derivatives, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid and its activated form, this compound, represent a cornerstone intermediate.[3] This reactive acyl chloride is a critical building block for a new class of powerful fungicides known as succinate dehydrogenase inhibitors (SDHIs), which includes blockbuster products like Fluxapyroxad and Benzovindiflupyr.[4][5] Its presence in numerous patented and commercialized molecules underscores the necessity for a robust, scalable, and well-understood synthetic route to this key intermediate.[6][7]

This guide provides an in-depth technical examination of the conversion of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid to its corresponding carbonyl chloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, compare common methodologies, and provide a field-proven protocol grounded in rigorous safety and operational excellence.

The Chemical Transformation: Activating the Carboxyl Group

The direct conversion of a carboxylic acid to its acyl chloride is a fundamental transformation in organic synthesis. The core challenge lies in converting the hydroxyl (-OH) group, a notoriously poor leaving group, into a moiety that can be readily displaced by a chloride nucleophile. This activation is efficiently achieved using specific chlorinating agents, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic chlorinating agent (e.g., the sulfur atom in thionyl chloride). This forms a highly reactive intermediate, such as a chlorosulfite ester.[8][9] In this intermediate, the oxygen of the original hydroxyl group is now part of an excellent leaving group. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to yield the final acyl chloride.

A key thermodynamic driver for this reaction is the formation of gaseous byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl) for thionyl chloride, or carbon monoxide (CO), carbon dioxide (CO₂), and HCl for oxalyl chloride.[9][10] According to Le Châtelier's principle, the irreversible loss of these gases from the reaction mixture drives the equilibrium towards the product, ensuring a high conversion rate.

Comparative Analysis: Thionyl Chloride vs. Oxalyl Chloride

The choice between thionyl chloride and oxalyl chloride depends on several factors, including substrate sensitivity, desired reaction conditions, and cost. Both are highly effective reagents for this transformation.[10][11]

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | Highly reactive; can sometimes lead to side reactions with sensitive functional groups or charring at high temperatures.[12] | Generally considered milder and more selective, often preferred for complex molecules with sensitive functionalities.[10] |

| Byproducts | Sulfur Dioxide (SO₂) and Hydrogen Chloride (HCl).[8] | Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Hydrogen Chloride (HCl).[10] |

| Conditions | Typically requires heating (reflux) in an inert solvent like toluene or dichloromethane (DCM) for reaction completion.[13][14] | Reactions often proceed at lower temperatures, from 0 °C to room temperature, which is beneficial for thermally sensitive substrates.[11][15] |

| Catalyst | Can be used without a catalyst, although catalytic DMF is sometimes employed. | Often requires a catalytic amount of N,N-Dimethylformamide (DMF) to form the Vilsmeier reagent, the active chlorinating species.[11][15] |

| Workup | Excess reagent and solvent are removed by distillation or rotary evaporation. The crude product is often of sufficient purity for subsequent steps. | Similar to thionyl chloride, the volatile byproducts and excess reagent are easily removed under vacuum. |

| Safety Profile | Corrosive, toxic, and reacts violently with water.[16][17][18] Requires stringent handling protocols. | Corrosive, toxic, and moisture-sensitive.[19] Generates toxic CO gas. Requires equally stringent handling. |

Experimental Protocol: Synthesis of this compound

This protocol provides a reliable, step-by-step methodology for the laboratory-scale synthesis. The procedure emphasizes anhydrous conditions and safety, as the reagents are highly sensitive to moisture.

Materials & Equipment

-

Reagents:

-

1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

-

Equipment:

-

Oven-dried, two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser fitted with a calcium chloride or silica gel drying tube

-

Heating mantle or oil bath

-

Glass funnel or dropping funnel

-

Schlenk line or nitrogen/argon inlet for inert atmosphere

-

Rotary evaporator

-

Workflow Visualization

Caption: Experimental workflow for the synthesis of the target acyl chloride.

Step-by-Step Procedure

-

System Preparation: Assemble the oven-dried round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere of nitrogen or argon. Ensure all joints are well-sealed. This prevents atmospheric moisture from quenching the highly reactive thionyl chloride.

-

Charging the Flask: To the flask, add 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) followed by anhydrous toluene (approx. 5-10 mL per gram of carboxylic acid). Begin stirring to form a suspension or solution.

-

Addition of Thionyl Chloride: Cautiously and slowly add thionyl chloride (1.5 eq) to the stirred mixture at room temperature via a syringe or dropping funnel. CAUTION: The reaction is exothermic and will evolve HCl and SO₂ gas immediately. This step must be performed in a well-ventilated chemical fume hood.[16]

-

Reaction Execution: After the initial gas evolution subsides, slowly heat the reaction mixture to reflux (for toluene, approx. 110 °C). Maintain the reflux for 1-3 hours. The reaction is typically complete when the evolution of gases ceases and the mixture becomes a clear solution.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. An acid trap (containing a base like NaOH solution) between the evaporator and the vacuum pump is highly recommended to neutralize corrosive vapors.

-

Product Handling: The resulting crude this compound is typically an oil or low-melting solid. Due to its high reactivity and moisture sensitivity, it is almost always used immediately in the subsequent reaction (e.g., amide coupling) without further purification.[11][20]

Reaction Mechanism Visualization

Caption: Simplified mechanism for acyl chloride formation using thionyl chloride.

Critical Safety and Handling Protocols

Authoritative grounding in safety is non-negotiable when handling the reagents involved in this synthesis. Failure to adhere to strict safety protocols can result in severe injury.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[17]

-

Ventilation: All manipulations involving thionyl chloride or oxalyl chloride must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[16]

-

Moisture Sensitivity: These reagents react violently with water, producing large quantities of toxic HCl gas.[16][17] Ensure all glassware is scrupulously dried and reactions are protected from atmospheric moisture. Never add water to the reagents; if quenching is necessary, add the reagent slowly to a large volume of a suitable quenching agent (e.g., an ice-cold basic solution or alcohol).

-

Storage: Store reagents in their original containers in a cool, dry, and well-ventilated area designated for corrosives. Keep them segregated from incompatible materials such as water, alcohols, amines, and bases.[21]

-

Spill Response: In case of a small spill, neutralize with an inert absorbent material like dry sand or sodium bicarbonate. For larger spills, evacuate the area and contact emergency response personnel. Do not use water to clean up spills.[19]

Conclusion

The synthesis of this compound from its parent carboxylic acid is a highly efficient and indispensable reaction for accessing a wide range of high-value agrochemicals and pharmaceuticals. The choice between thionyl chloride and oxalyl chloride allows for procedural flexibility depending on the substrate's nature and available equipment. Success in this synthesis is predicated on a thorough understanding of the reaction mechanism, strict adherence to anhydrous techniques, and an unwavering commitment to safety. By following the principles and protocols outlined in this guide, researchers can reliably produce this critical intermediate, enabling further discovery and development in their respective fields.

References

-

An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Arkivoc.

-

Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate.

-

Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.

-

Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.

-

Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate.

-

SAFETY DATA SHEET - Thionyl chloride. Fisher Scientific.

-

SAFETY DATA SHEET - Thionyl chloride. Spectrum Chemical.

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.

-

Oxalyl chloride Safety Data Sheet. Apollo Scientific.

-

Thionyl chloride - Safety Data Sheet. Sigma-Aldrich.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).

-

Safety Data Sheet: Thionyl chloride. Carl ROTH.

-

Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.

-

Synthesis of Pyrazole Derivatives from β-Keto Esters. Benchchem.

-

Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform.

-

Pyrazole synthesis. Organic Chemistry Portal.

-

Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.

-

PREPARATION OF 2-(4-CHLOROPHENYL)-5,6-DIHYDRO-4H-PYRROLO[3,4-D]THIAZOLE-4-CARBOXYLIC ACID (1-METHYL-PIPERIDIN-4-YL)-AMIDE. Organic Syntheses.

-

Three-component Reaction for Pyrazole Synthesis. Organic Syntheses.

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.

-

Reactions and Applications of Oxalyl Chloride. ChemicalBook.

-

HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. European Patent Office.

-

Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate.

-

The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. ResearchGate.

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. PubChem.

-

Acid Chloride Formation - Thionyl Chloride. ChemTube3D.

-

Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts.

-

Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH).

-

Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. ResearchGate.

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

-

Synthesis, Characterization and Biological Screening of Some Novel 3-(Difluoromethyl)-1-Methyl-Pyrazole Carboxamide Derivatives. Chemistry & Biology Interface.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thieme.de [thieme.de]

- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. data.epo.org [data.epo.org]

- 7. cbijournal.com [cbijournal.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. fishersci.com [fishersci.com]

- 17. westliberty.edu [westliberty.edu]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. spectrumchemical.com [spectrumchemical.com]

1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride precursor for SDHI fungicides

An In-Depth Technical Guide to 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride: A Core Precursor for Modern SDHI Fungicides

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal precursor in the synthesis of a new generation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We will explore the significance of the pyrazole-carboxamide scaffold in modern agrochemicals, detail the synthetic pathways to the precursor, elucidate its chemical properties, and provide validated protocols for its synthesis and subsequent conversion into active fungicidal agents. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering field-proven insights into the causality behind experimental choices and process optimization.

The Ascendancy of Pyrazole-Carboxamide SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) represent the fastest-growing class of fungicides in global agriculture.[1] Their mode of action is the specific inhibition of Complex II (the succinate dehydrogenase enzyme complex) in the mitochondrial respiratory chain of fungal pathogens.[1][2] This blockage disrupts cellular energy production (ATP synthesis), leading to the cessation of fungal growth and, ultimately, cell death.[1][3]

Within the broader SDHI class, which includes diverse chemical groups, pyrazole-carboxamides have emerged as a dominant and highly successful scaffold.[3][4] This core structure is present in numerous commercially significant fungicides, valued for their broad-spectrum activity and high efficacy.[3][5] The strategic introduction of a difluoromethyl (CHF₂) group onto the pyrazole ring has been a critical innovation, significantly enhancing the biological performance of these molecules.[6][7] The CHF₂ group modulates key physicochemical properties such as lipophilicity and metabolic stability and can act as a hydrogen bond donor, improving binding affinity to the target enzyme.[8][9][10] Consequently, this compound has become a cornerstone intermediate for synthesizing leading SDHI fungicides like Bixafen, Fluxapyroxad, and Isopyrazam.[11][12][13]

Synthesis of the Core Precursor: A Multi-Stage Approach

The synthesis of this compound is fundamentally a two-stage process: first, the construction of its parent carboxylic acid, followed by its conversion to the highly reactive acid chloride.

Stage 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

The industrial-scale synthesis of this key carboxylic acid intermediate has been the subject of extensive research, leading to several patented routes. The choice of pathway often depends on the cost and availability of starting materials, reaction conditions, and overall yield.

The primary challenge is the regioselective construction of the 1,3,4-substituted pyrazole ring while incorporating the difluoromethyl group. Early methods often struggled with the formation of isomers, necessitating difficult purification steps.[11] Modern industrial processes, such as those developed by Syngenta and Bayer, have been optimized for high regioselectivity and yield.[11][14]

Below is a diagram illustrating two prominent synthetic strategies.

Caption: Key synthetic pathways to the core carboxylic acid intermediate.

-

Route A (Monsanto/Syngenta Method): This classic approach begins with the condensation of ethyl difluoroacetate with triethyl orthoformate to form an enol ether intermediate.[11][15] Subsequent cyclization with methyl hydrazine predominantly yields the desired 1-methyl-4-carboxylate pyrazole isomer. The final step is a standard ester hydrolysis using a base like sodium hydroxide to afford the target carboxylic acid.[11][14] This route's success hinges on controlling the regioselectivity of the cyclization step.

-

Route B (Multi-step Halogen Exchange): This pathway involves the initial cyclization of a dichloromethyl-containing precursor, which is then converted to the difluoromethyl group via a halogen exchange reaction using a fluorinating agent.[16] While involving more steps, this can be an effective strategy depending on raw material costs. The final step is again hydrolysis to yield the acid.[16]

Stage 2: Conversion to this compound

This stage converts the relatively stable carboxylic acid into a highly reactive acid chloride, priming it for amide bond formation. The most common and efficient method is treatment with thionyl chloride (SOCl₂).[17]

The hydroxyl group of a carboxylic acid is a poor leaving group. A chlorinating agent like thionyl chloride replaces the -OH with a -Cl. The chloride ion is an excellent leaving group, and the carbonyl carbon becomes highly electrophilic, making it susceptible to nucleophilic attack by an amine in the subsequent step. The use of SOCl₂ is particularly advantageous in industrial settings because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.[13][17] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.[17]

Caption: Conversion of the carboxylic acid to the target acid chloride.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes for trained professionals only. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

N,N-dimethylformamide (DMF) (catalytic, ~0.05 eq)

-

Anhydrous toluene or dichloromethane (DCM) as solvent

Procedure:

-

Setup: Equip a dry, round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases).

-

Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and the anhydrous solvent.

-

Catalyst Addition: Add the catalytic amount of DMF to the suspension.

-

Reagent Addition: Slowly add the thionyl chloride dropwise to the stirred mixture at room temperature. An initial gas evolution will be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 40°C for DCM or 80-90°C for toluene) and maintain for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing by TLC or GC-MS against the starting material. The reaction is complete when the starting carboxylic acid is no longer detectable.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess solvent and unreacted thionyl chloride under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude this compound is often a liquid or low-melting solid and is typically used directly in the next step without further purification due to its reactivity.

Physicochemical Properties and Reactivity

The utility of this precursor is defined by its inherent chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClF₂N₂O | [17] |

| Molecular Weight | 194.57 g/mol | [17] |

| Appearance | Liquid or low-melting solid | N/A |

| Density | ~1.52 g/cm³ | [17] |

| Reactivity | Highly reactive electrophile | N/A |

The carbonyl chloride functionality makes the molecule an excellent acylating agent. It readily reacts with nucleophiles, particularly primary and secondary amines, to form stable amide bonds. This specific reactivity is the cornerstone of its application in the synthesis of the entire pyrazole-carboxamide class of SDHI fungicides.[18][19]

Application: The Gateway to Active SDHI Fungicides

The final step in producing a pyrazole-carboxamide fungicide is the coupling of the this compound precursor with a specifically substituted aniline moiety. This is a standard nucleophilic acyl substitution reaction.

Caption: General scheme for the synthesis of SDHI fungicides from the precursor.

General Protocol: Amide Coupling Reaction

-

Setup: In a dry reaction vessel under an inert atmosphere, dissolve the desired substituted aniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or toluene).

-

Addition: Cool the solution in an ice bath (0-5°C). Slowly add a solution of this compound (1.05 eq) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction for the disappearance of the aniline starting material by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is typically quenched with water. The organic layer is separated, washed with dilute acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, usually by recrystallization or column chromatography, to yield the final, high-purity SDHI fungicide.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a critical enabler of modern fungicide technology. Its efficient synthesis and high reactivity provide a robust platform for the development of a wide array of potent SDHI fungicides. The strategic incorporation of the difluoromethyl group has proven to be a highly successful approach for enhancing bioactivity.[7] As the challenge of fungicide resistance continues to grow, research into novel pyrazole-carboxamide derivatives will persist.[20] Innovations in the synthesis of this key precursor, focusing on improved efficiency, cost-effectiveness, and sustainability, will remain a high-priority area for the agrochemical industry.[21][22]

References

-

University of Georgia Extension. (2019, March 15). SDHI fungicides and turfgrass disease control: An overview. Turf and Ornamental Pest Management - UGA. [Link]

-

Fungicide Resistance Action Committee. Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. [Link]

-

Rutgers, Plant and Pest Advisory. (2020, April 22). Understanding the SDHI (FRAC group 7) Fungicides. [Link]

-

PubMed. (2024, May 1). Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. [Link]

-

Royal Society of Chemistry. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. [Link]

-

SpringerLink. Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. [Link]

-

Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

-

ResearchGate. The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole carboxamides containing a diarylamine scaffold. [Link]

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

MDPI. (2024, May 22). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]

-

ANSES. (2019, September 12). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. [Link]

-

ACS Publications. (2024, August 26). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

- Google Patents. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

- Google Patents. CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

-

Eureka. Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

ACS Publications. (2018, February 11). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Link]

-

Wiley Online Library. (2007, August 6). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. [Link]

- Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

-

ACS Publications. (2024, September 21). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. [Link]

-

ResearchGate. (2022, August 28). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Link]

-

Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

ACS Publications. (2024, September 21). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]

-

MDPI. (2018, November 23). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

European Patent Office. (2022, June 8). HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - EP 4008715 A1. [Link]

-

ResearchGate. (2012, January). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry. [Link]

-

Springer. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. [Link]

-

PubChem. Method for preparing 1-alkyl-3-difluoromethyl-5-fluor-1H-pyrazole-4-carbaldehydes and 1. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

Royal Society of Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

- Google Patents. (2014, August 7). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

National Center for Biotechnology Information. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. [Link]

-

ResearchGate. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. [Link]

-

ACS Publications. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

-

ResearchGate. (2014, January). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. [Link]

Sources

- 1. site.caes.uga.edu [site.caes.uga.edu]

- 2. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. resistance.nzpps.org [resistance.nzpps.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 12. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

- 14. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 15. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 16. Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 17. benchchem.com [benchchem.com]

- 18. jocpr.com [jocpr.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. d-nb.info [d-nb.info]

- 21. pubs.acs.org [pubs.acs.org]

- 22. d-nb.info [d-nb.info]

Introduction: The Pressing Need for Innovation in Fungicidal Chemistry

An In-Depth Technical Guide to the Discovery of Novel Pyrazole Carboxamide Fungicides

The relentless evolution of fungal pathogens poses a significant and ever-present threat to global food security. Plant diseases are responsible for substantial crop losses, and the development of fungicide resistance can rapidly render existing chemical controls ineffective[1][2]. Among the most significant advancements in modern crop protection is the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides[3][4]. Within this class, pyrazole carboxamides have emerged as a particularly versatile and potent chemical group, leading to the commercialization of numerous highly effective active ingredients such as Boscalid, Fluxapyroxad, and Bixafen[3][5].

This guide, intended for researchers and drug development professionals, provides a technical deep-dive into the discovery process for novel pyrazole carboxamide fungicides. We will move beyond simple procedural descriptions to explore the underlying scientific rationale, the iterative process of molecular design, and the self-validating experimental systems required to identify and optimize new fungicidal candidates.

Chapter 1: The Molecular Target: Succinate Dehydrogenase (Complex II)

The efficacy of pyrazole carboxamide fungicides is rooted in their specific and potent inhibition of a single, vital enzyme: succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain[6][7][8].

1.1. Mechanism of Action

SDH is a critical enzyme with a dual role: it participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain[7][8]. It catalyzes the oxidation of succinate to fumarate, transferring electrons directly to the ubiquinone (Q) pool[3][9]. This process is fundamental for cellular respiration and ATP production in fungi.

Pyrazole carboxamide fungicides act by binding to the ubiquinone-binding site (the Qp site) of the SDH enzyme complex[3][7][9]. This binding physically blocks the natural substrate, ubiquinone, from accessing the site, thereby halting the electron transfer from succinate. The resulting disruption of the respiratory chain leads to a catastrophic failure of the fungus's energy metabolism, ultimately inhibiting growth and causing cell death[4][10].

Caption: A typical discovery workflow for novel pyrazole carboxamide fungicides.

The process begins with a validated target (SDH) and a lead structure, which can be a known fungicide like boscalid or a novel scaffold identified through high-throughput screening.[11] The core of the discovery engine is the iterative cycle of designing new analogues based on Structure-Activity Relationship (SAR) data, synthesizing these new molecules, and testing them in biological assays.[12][13] This feedback loop is repeated, progressively refining the chemical structure to enhance potency, broaden the activity spectrum, and improve safety profiles.

Chapter 3: Structure-Activity Relationship (SAR) – The Key to Potency

SAR is the cornerstone of rational fungicide design. It involves systematically modifying the three key components of the pyrazole carboxamide scaffold and correlating these changes with biological activity.[14][15]

-

The Pyrazole Ring: Substitutions on the pyrazole ring are crucial for intrinsic activity. For example, replacing a methyl group with a trifluoromethyl or difluoromethyl group often enhances potency against a range of fungi.[5][15]

-

The Amide Linker: This central bridge is essential for correctly orienting the pyrazole and phenyl rings within the SDH binding pocket. While less frequently modified, its conformation is critical for high-affinity binding.[4]

-